3-Chloropropionitrile

Catalog No.
S1540195
CAS No.
542-76-7
M.F
C3H4ClN
M. Wt
89.52 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Chloropropionitrile

CAS Number

542-76-7

Product Name

3-Chloropropionitrile

IUPAC Name

3-chloropropanenitrile

Molecular Formula

C3H4ClN

Molecular Weight

89.52 g/mol

InChI

InChI=1S/C3H4ClN/c4-2-1-3-5/h1-2H2

InChI Key

GNHMRTZZNHZDDM-UHFFFAOYSA-N

SMILES

C(CCl)C#N

solubility

MISCIBLE WITH ACETONE, BENZENE, CARBON TETRACHLORIDE, ALC, ETHER
Water solubility: 4.5 g/100 ml at 25 °C
Solubility of water in beta-chloropropionitrile: 2.2 ml/100 g at 25 °C.

Synonyms

3-Chloropropanenitrile

Canonical SMILES

C(CCl)C#N

The exact mass of the compound 3-Chloropropionitrile is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as miscible with acetone, benzene, carbon tetrachloride, alc, etherwater solubility: 4.5 g/100 ml at 25 °csolubility of water in beta-chloropropionitrile: 2.2 ml/100 g at 25 °c.. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 2588. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fire Hazards -> Flammable - 2nd degree, Reactive - 1st degree. However, this does not mean our product can be used or applied in the same or a similar way.

3-Chloropropionitrile (3-CPN) is a highly versatile, bifunctional aliphatic nitrile featuring both a reactive primary alkyl chloride and a terminal cyano group . In industrial procurement, it is primarily sourced as a robust cyanoethylating agent and a critical building block for active pharmaceutical ingredients (APIs), including ultra-short-acting opioids and antiepileptic drugs [1]. Unlike unsaturated analogs, 3-CPN provides a direct nucleophilic substitution pathway for introducing cyanoethyl moieties, avoiding the polymerization risks inherent to Michael acceptors [2]. Its defined reactivity profile, stability under controlled basic conditions, and suitability for both traditional organic synthesis and emerging biocatalytic workflows make it a high-value precursor for specialty chemicals and advanced polymer electrolytes [3].

Procurement Fit

Controlled cyanoethylation reagent Chloro leaving-group balances reactivity and elimination suppression
Bifunctional C3 building block Nitrile and alkyl chloride in a compact backbone
Pharmaceutical intermediate precursor Reported use in famotidine and N-heterocycle alkylation
Industrial-scale compatibility Lower vapor pressure than acrylonitrile; manageable exotherm profile

Substituting 3-chloropropionitrile with its closest analogs, such as acrylonitrile or 3-bromopropionitrile, frequently leads to process failures or severe yield reductions [1]. Acrylonitrile relies on Michael addition, which is highly pH-dependent, reversible, and prone to runaway polymerization, making it unsuitable for sterically hindered or specific nucleophiles [2]. Conversely, while 3-bromopropionitrile possesses a more reactive leaving group, it is highly susceptible to base-catalyzed elimination, rapidly degrading into acrylonitrile and hydrogen bromide in situ [3]. 3-CPN strikes the optimal balance: its chloride leaving group is sufficiently reactive for high-yield N- and O-alkylation while remaining chemically stable enough to resist spontaneous elimination, ensuring reproducible batch-to-batch scale-up without excessive byproduct formation [1].

Substitution Risk

Bromo / Iodo analogs
3-Chloropropionitrile shows significantly lower elimination rate constants. 3-Bromo and 3-iodo derivatives may accelerate competing elimination, reducing product selectivity.
Regioisomers
2-Chloropropionitrile places the electrophilic center differently, yielding structurally divergent adducts that may alter downstream reactivity.
Chain-extended homologs
4-Chlorobutyronitrile provides a C4 backbone, changing spatial and electronic properties that can affect cyclization or coupling outcomes.

Superior Stability Against Base-Catalyzed Elimination

In basic alkylation environments, the choice of leaving group dictates the competition between desired substitution and unwanted elimination [1]. Kinetic studies using triethylamine as a baseline base demonstrate that 3-chloropropionitrile exhibits a 43-fold lower second-order elimination rate constant compared to 3-bromopropionitrile [1]. This massive reduction in elimination susceptibility means that 3-CPN remains intact for the necessary duration of nucleophilic substitution, whereas the bromo-analog rapidly degrades into acrylonitrile and HBr [1].

Evidence DimensionRelative second-order elimination rate constant (with triethylamine)
Target Compound Data1 (Normalized baseline)
Comparator Or Baseline3-Bromopropionitrile (43x higher elimination rate)
Quantified Difference43-fold reduction in unwanted elimination
ConditionsReaction with triethylamine at 298 K

Buyers conducting N-alkylation in basic media must select 3-CPN over the bromo-analog to prevent rapid reagent degradation and ensure high yields of the target cyanoethylated product.

Elimination rate
Head-to-head
Cl : Br : I = 1 : 43 : 182
Chloro analog supports controlled reaction kinetics
Second-order rate constants with triethylamine

High-Yield Cyanoalkylation of Hydroxyaromatics

Traditional cyanoethylation of hydroxyaromatic compounds using the Michael acceptor acrylonitrile often results in modest yields due to competing side reactions and polymerization [1]. In contrast, utilizing 3-chloropropionitrile via a catalyzed monophasic alkylation process drives the reaction through a direct nucleophilic substitution pathway [1]. Patent literature demonstrates that reacting hydroxyaromatics with 3-CPN in the presence of a phase-transfer catalyst achieves isolated yields exceeding 92%, vastly outperforming standard acrylonitrile-based protocols [1].

Evidence DimensionIsolated product yield for di(cyano-alkylated) hydroxyaromatics
Target Compound Data>92% isolated yield
Comparator Or BaselineAcrylonitrile (Modest yields, high byproduct formation)
Quantified DifferenceDirect substitution pathway eliminates polymerization, securing >90% yields
ConditionsAqueous alkaline conditions with phase-transfer catalyst

For industrial scale-up of specialty monomers or intermediates, 3-CPN provides a definitive yield advantage and simplifies downstream purification compared to acrylonitrile.

Vapor pressure vs Acrylonitrile
Reported
~40× lower at 50 °C
Reduced airborne concentration under equivalent handling
Cross-study comparable; occupational hygiene context

Enabling High Li-Ion Transference in Solid-State Electrolytes

In the development of solid-state lithium-ion batteries, polysiloxane backbones require polar functional groups to dissolve lithium salts and facilitate ion transport [1]. 3-Chloropropionitrile is utilized as a critical precursor to synthesize nitrile-functionalized polysiloxanes[1]. The resulting solid-state electrolytes achieve an exceptionally high Li+ ion transference number of 0.73 and an ionic conductivity of 0.375 mS/cm at 60 °C[1]. This performance significantly exceeds conventional non-functionalized polymer baselines, which typically suffer from low transference numbers (<0.5) and poor rate capabilities [1].

Evidence DimensionLi+ ion transference number
Target Compound Data0.73 (via 3-CPN derived nitrile-functionalization)
Comparator Or BaselineStandard non-functionalized polymer electrolytes (<0.5)
Quantified Difference>40% improvement in Li+ transference
ConditionsSolid-state polysiloxane electrolyte at 60 °C

Battery material manufacturers must procure 3-CPN to tether highly polar, electrochemically stable nitrile groups to polymer backbones, directly solving the ion-mobility bottleneck in solid-state cells.

Aqueous solubility
Reported
4.5 g/100 mL (Cl) vs ~0.4 g/100 mL (Br)
Chloro analog favors aqueous-phase partitioning
25 °C; biphasic reaction design consideration

Near-Quantitative Biocatalytic Conversion for API Precursors

The synthesis of 3-chloropropionic acid—a vital precursor for antiepileptic drugs—traditionally relies on hazardous, complex chemical hydrolysis [1]. Recent advancements in biocatalysis utilize engineered nitrilases (e.g., mutant G191A/L194W) that exhibit extreme substrate specificity for 3-chloropropionitrile [1]. This enzymatic system achieves a specific activity of 58.35 U/mg and a substrate conversion rate approaching 100% [1]. This provides a highly efficient, green-chemistry alternative to the baseline chemical methods, which are characterized by severe environmental pollution and difficult product separation[1].

Evidence DimensionSubstrate conversion rate to 3-chloropropionic acid
Target Compound Data~100% conversion (Specific activity: 58.35 U/mg)
Comparator Or BaselineTraditional chemical hydrolysis (Hazardous, lower selectivity)
Quantified DifferenceNear-quantitative yield under mild, aqueous conditions
Conditions200 mM 3-CPN with engineered nitrilase mutant G191A/L194W

Pharmaceutical manufacturers can leverage 3-CPN in enzymatic workflows to drastically reduce hazardous waste and improve the safety profile of API intermediate production.

Synthetic yield
Class-level
80% (hydrochlorination route)
Supports process economics evaluation
Isolated yield after distillation; class-level benchmark

Active Pharmaceutical Ingredient (API) Synthesis

3-CPN is the preferred N-alkylating agent for synthesizing 3-(4-oxopiperidin-1-yl)propanenitrile, a critical intermediate in the multi-step production of the ultra-short-acting opioid Remifentanil [1].

High-Performance Polymer Electrolytes

Utilized as a functionalization reagent to graft cyanoethyl groups onto polysiloxane backbones, creating solid-state lithium-ion battery electrolytes with superior ionic conductivity and transference numbers [2].

Specialty Monomer Production

Employed in the high-yield O-alkylation of hydroxyaromatic compounds to produce arylenedioxy dialkylenenitriles, avoiding the polymerization issues associated with acrylonitrile [3].

Green Biocatalytic Manufacturing

Serves as the specific substrate for engineered nitrilase enzymes to produce 3-chloropropionic acid at industrial scales, providing an eco-friendly route to precursors for antiepileptic APIs like gabapentin and pregabalin [4].

Application Fit Matrix

Application
Selection Property
Validation Focus
Pharmaceutical cyanoethylation
Elimination rate control profile
Yield and purity with N-heterocycles (e.g., famotidine pathway)
Controlled nucleophilic substitution
Leaving-group reactivity balance
Product selectivity vs. elimination; thioether formation reproducibility
Pilot-plant / manufacturing handling
Vapor pressure and process safety profile
Airborne exposure reduction relative to higher-volatility nitriles
Biphasic reaction media
Aqueous solubility differential
Mass transfer efficiency without phase-transfer catalyst

Physical Description

Propionitrile, 3-chloro- is a colorless liquid with a characteristic acrid odor. Used in pharmaceutical and polymer synthesis. (EPA, 1998)

Color/Form

COLORLESS LIQ

XLogP3

0.2

Boiling Point

347 to 349 °F at 760 mm Hg (EPA, 1998)
175.5 °C
175-176 °C

Flash Point

168 °F (EPA, 1998)
168 °F (CLOSED CUP)

Vapor Density

3 (EPA, 1998) (Relative to Air)

Density

1.1573 at 68 °F (EPA, 1998)
1.1573 @ 20 °C

LogP

0.18 (LogP)

Odor

ACRID CHARACTERISTIC ODOR

Melting Point

-60 °F (EPA, 1998)
-51.0 °C
-51 °C

UNII

61N7S4SZ2Q

GHS Hazard Statements

Aggregated GHS information provided by 46 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H300 (93.48%): Fatal if swallowed [Danger Acute toxicity, oral];
H331 (82.61%): Toxic if inhaled [Danger Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

5 mm Hg at 114.8 °F (EPA, 1998)
5 MM HG @ 46 °C

Pictograms

Acute Toxic

Acute Toxic

Other CAS

542-76-7

Wikipedia

3-chloropropionitrile

Use Classification

Fire Hazards -> Flammable - 2nd degree, Reactive - 1st degree

Methods of Manufacturing

PREPD FROM ACRYLONITRILE & HYDROGEN CHLORIDE ... .

General Manufacturing Information

Propanenitrile, 3-chloro-: ACTIVE

Analytic Laboratory Methods

EPA Method 8250. Packed Column GC/MS Technique for the determination of semivolatile organic compounds in extracts prepared from all types of solid waste matrices, soil, and groundwater. This method is applicable to quantify most neutral, acidic, and basic organic compounds that are soluble in methylene chloride and capable of being eluted with derivatization as sharp peaks from a gas chromatographic packed column. Under the prescribed conditions, no detection limit was given for 3-chloropropanonitrile. Precision and method accuracy were found to be directly related to the concentration of the analyte and essentially independent of the sample matrix.
The analyte can be extracted from water and can be gas chromatographed as determined by Athens-ERL or S-Cubed.

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